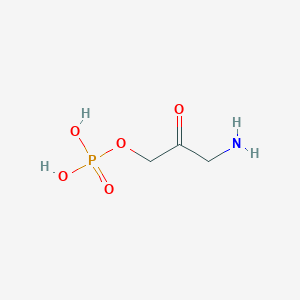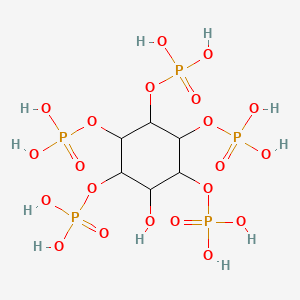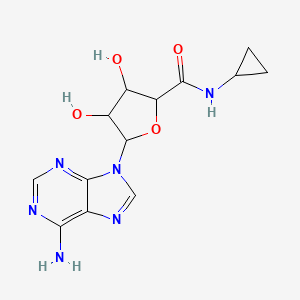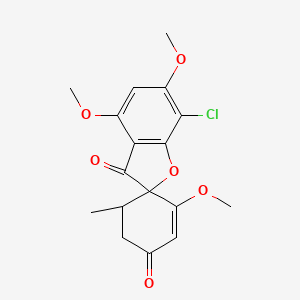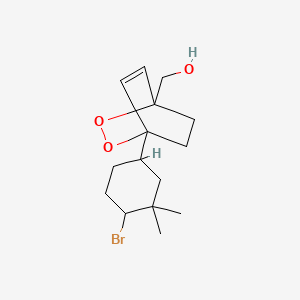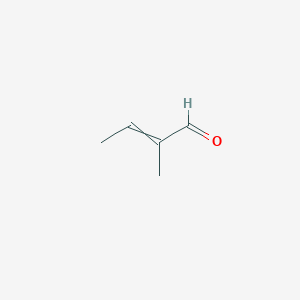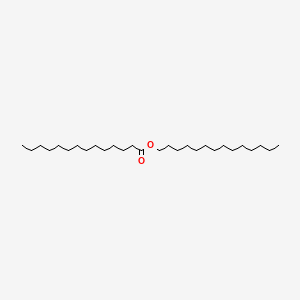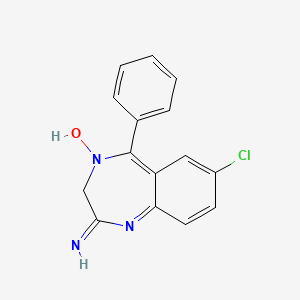
2,9-Dimethyladenine
Vue d'ensemble
Description
2,9-Dimethyladenine is a chemical compound with the formula C7H9N5. Its molecular weight is 163.1799 . It is a derivative of adenine, which is one of the four nucleobases in the nucleic acids of DNA and RNA .
Molecular Structure Analysis
The molecular structure of 2,9-Dimethyladenine consists of a purine ring system with methyl groups attached at the 2 and 9 positions . The purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .Applications De Recherche Scientifique
Intermolecular Interactions in Aqueous Solutions : 2,9-Dimethyladenine has been studied for its intermolecular interactions in aqueous solutions, particularly focusing on its association with other compounds and the formation of complexes with stacked structures. These studies provide insights into the molecular behavior of nucleic acid bases and their analogues in different environments (Antonovsky et al., 1973).
Metal Coordination and Hydrogen Bonding : Research on 2,9-Dimethyladenine includes its interactions with metal ions like platinum, exploring how metal coordination affects the acidity of adenine derivatives. This research is significant for understanding the chemical behavior of nucleobases in the presence of metals and has implications for bioinorganic chemistry and pharmacology (Roitzsch & Lippert, 2004).
Molecular and Crystal Structures : The molecular and crystal structures of various dimethyladenine derivatives, including 2,9-Dimethyladenine, have been extensively studied. These analyses provide valuable information about the molecular geometry and interactions within crystals, which is crucial for understanding the properties of these compounds (Krüger et al., 2008).
Chemical Transformations and Rearrangements : Research has also focused on the chemical transformations of 2,9-Dimethyladenine, such as the Dimroth rearrangement, which involves changes in the structure of adenine derivatives. These studies are important for synthetic chemistry and the development of new pharmaceutical compounds (Fujii et al., 1974).
Tautomerization Studies : Investigations into the tautomerization of adenine derivatives, including 2,9-Dimethyladenine, in the presence of platinum compounds have been conducted. This research is relevant for understanding the molecular interactions in nucleic acids and their implications in biological systems (Lippert et al., 1992).
Spectroscopic and Theoretical Studies : Spectroscopic studies of dimethyladenine derivatives, including 2,9-Dimethyladenine, have been performed to understand their fluorescence properties and charge transfer mechanisms. These findings are useful in the fields of photochemistry and molecular electronics (Parusel et al., 2002).
Complex Formation with Nucleic Acids : Research has explored the formation of complexes between 2,9-Dimethyladenine and nucleic acids, which is critical for understanding the interactions within nucleic acid structures and their biological implications (Higuchi & Yasui, 1980).
Propriétés
IUPAC Name |
2,9-dimethylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-4-10-6(8)5-7(11-4)12(2)3-9-5/h3H,1-2H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMXXYPZQWVFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227276 | |
| Record name | 2,9-Dimethyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dimethyladenine | |
CAS RN |
76470-20-7 | |
| Record name | 2,9-Dimethyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076470207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,9-Dimethyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(d-Ribofuranosyl)-3,4-dihydro-9h-imidazo[1,2-a]purin-9-one](/img/structure/B1200519.png)
![1,4-Dihydro-9h-imidazo[1,2-a]purin-9-one](/img/structure/B1200520.png)
